Sweetness Potency vs. Gaudichaudioside A
Gaudichaudioside A demonstrates a sweetness intensity 55 times that of a 2% w/v sucrose solution in human threshold sensory testing [1]. In the same study, gaudichaudiosides B–E, including gaudichaudioside C, were explicitly stated to be not highly sweet, indicating a functionally silent taste phenotype under identical assay conditions. This binary sweet/non-sweet distinction among congeners sharing the same arabinoside scaffold directly implicates the C-2 hydroxyl group present in gaudichaudioside C as a critical taste-determinant functionality.
| Evidence Dimension | Sweetness potency relative to 2% w/v sucrose |
|---|---|
| Target Compound Data | Not highly sweet (no detectable high-intensity sweetness at tested concentrations) |
| Comparator Or Baseline | Gaudichaudioside A: 55× sweetness intensity of 2% w/v sucrose solution |
| Quantified Difference | Qualitative binary difference: high-intensity sweetener (A) vs. non-sweet (C); >55-fold difference in perceived sweetness intensity |
| Conditions | Human threshold sensory panel; comparison against 2% w/v sucrose standard; compounds dissolved in up to 2% aqueous ethanol if water-insoluble |
Why This Matters
For researchers studying sweet-taste receptor activation, gaudichaudioside C serves as a structurally matched non-sweet negative control, while gaudichaudioside A provides a positive sweet stimulus—enabling paired experimental designs that are impossible with generic sweetener controls.
- [1] Fullas, F., Hussain, R. A., Bordas, E., Pezzuto, J. M., Soejarto, D. D., & Kinghorn, A. D. (1991). Gaudichaudiosides A–E, five novel diterpene glycoside constituents from the sweet-tasting plant, Baccharis gaudichaudiana. Tetrahedron, 47(40), 8515–8522. View Source
